2-methyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide
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Overview
Description
The compound contains several functional groups including a pyrrolidine ring, a pyridine ring, and an imidazole ring . The pyrrolidine ring is a five-membered ring with one nitrogen atom, which is widely used in medicinal chemistry . The pyridine and imidazole rings are aromatic heterocycles that also have significant roles in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The pyrrolidine ring could contribute to the three-dimensional shape of the molecule due to its non-planarity . The pyridine and imidazole rings would likely contribute to the compound’s aromaticity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The pyrrolidine ring might undergo reactions at the nitrogen atom or at the carbon atoms adjacent to the nitrogen . The pyridine and imidazole rings might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitrogen atoms might make the compound a base . The aromatic rings might contribute to the compound’s stability and solubility .Scientific Research Applications
Synthetic Methods and Chemical Properties
New Synthetic Approaches
Research by Lifshits et al. (2015) introduces a novel method for preparing compounds with the imidazo[1,2-a]pyridine fragment, a core structure shared with the chemical . This method emphasizes a one-pot synthesis approach, which could simplify the production of complex molecules including our compound of interest (Lifshits, Ostapchuk, & Brel, 2015).
Chemical Reactivity and Modification
The study by Kutrov, Kovalenko, and Volovenko (2008) explored the reactivity of cyanomethyl derivatives of imidazo[1,2-a]pyridine. Such investigations are crucial for understanding how modifications to the core structure might affect the compound's chemical behavior, potentially opening up new avenues for its application in various research fields (Kutrov, Kovalenko, & Volovenko, 2008).
Potential Applications
Antiprotozoal Agents
Ismail et al. (2004) synthesized novel dicationic imidazo[1,2-a]pyridines showing strong DNA affinities and potent in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. Such studies highlight the potential of imidazo[1,2-a]pyridine derivatives in developing new treatments for protozoal infections (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).
Antimycobacterial Activity
Lv et al. (2017) focused on the synthesis of imidazo[1,2-a]pyridine-3-carboxamides, demonstrating significant activity against drug-sensitive and resistant Mycobacterium tuberculosis strains. This research suggests the chemical's potential scaffolding for developing new antimycobacterial agents (Lv, Li, Wang, Liu, Wang, Shen, Guo, & Lu, 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing the pyrrolidine ring, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been reported to have diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Result of Action
Compounds with similar structures have been reported to have diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Action Environment
It’s worth noting that the synthesis of similar compounds has been achieved under environmentally benign conditions .
Properties
IUPAC Name |
2-methyl-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]imidazo[1,2-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-13-18(24-9-3-2-5-15(24)22-13)19(26)21-12-14-7-8-20-16(11-14)23-10-4-6-17(23)25/h2-3,5,7-9,11H,4,6,10,12H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIRIFORQBCXPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=CC(=NC=C3)N4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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